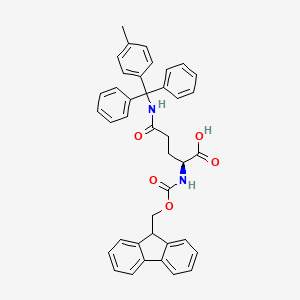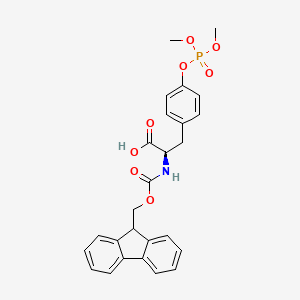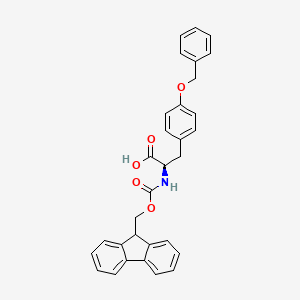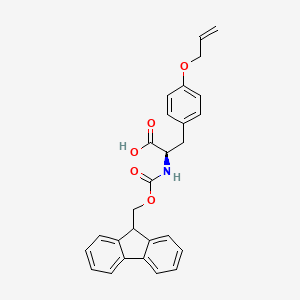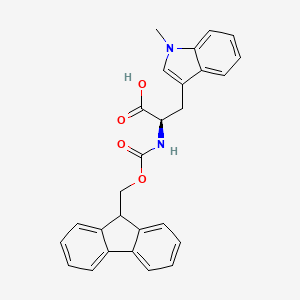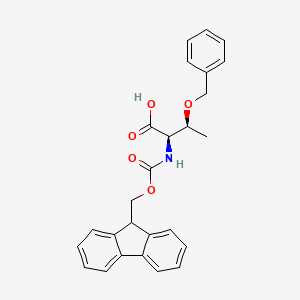
Fmoc-D-norArg(Boc)2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-norArg(Boc)2-OH is a modified amino acid that is commonly used in scientific research for its unique properties. This amino acid is synthesized through a specific method and has a mechanism of action that makes it useful for various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Application Summary
“Fmoc-D-norArg(Boc)2-OH” is used in the synthesis of sensitive peptides . The Fmoc group is removed using acidic hydrogenation, which directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .
Method of Application
The Fmoc group of the compound is removed under acid-catalyzed hydrogenolysis conditions to produce the amine salt . This amine is neutralized in situ and reacted with formaldehyde and furan to produce the desired product .
Results or Outcomes
This approach effectively avoids undesired nucleophilic side reactions with the AOMK moiety . Furthermore, the application of these conditions to the deprotection of amines in the presence of α-chloroketone moieties yielded the desired deprotected amines in sufficiently high yield .
Michael Addition Reactions
Application Summary
“Fmoc-D-norArg(Boc)2-OH” can be used in Michael addition reactions . This type of reaction involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound .
Method of Application
The Fmoc group of the compound is removed under acid-catalyzed hydrogenolysis conditions to produce the amine salt . This amine is neutralized in situ and reacted with an enone to achieve the Michael addition product .
Results or Outcomes
This method effectively avoids undesired nucleophilic side reactions with highly reactive electrophiles . The use of H2/Pd in acidic media for Fmoc-protected amine deprotection, along with the concurrent in situ deactivation of the resulting free amine, represents a promising and versatile method that can find broad applicability in amine deprotection strategies .
Biomedical Applications
Application Summary
“Fmoc-D-norArg(Boc)2-OH” has potential applications in the biomedical field, particularly in the creation of self-supporting hydrogels . These hydrogels can be used for tissue engineering and other biomedical applications .
Method of Application
The compound is used to create a series of synthetic hydrogel-forming amphiphilic cationic peptides . These peptides self-assemble to form a hydrogel in aqueous solution .
Results or Outcomes
The Fmoc-derivatives of the series K peptides retain their ability to form a gel . Among them, the Fmoc-K3 hydrogel is the most rigid (G’ = 2526 Pa) and supports cell adhesion, survival, and duplication . This makes it a potential material for tissue engineering .
Eigenschaften
IUPAC Name |
(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEGEHCONNLNCC-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-norArg(Boc)2-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

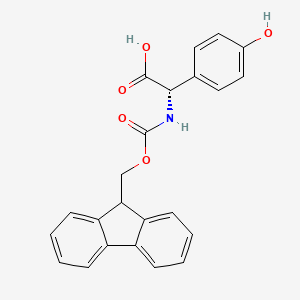


![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)


